molecular formula C3H4F3NO2 B2645848 Methylamino 2,2,2-trifluoroacetate CAS No. 107326-29-4

Methylamino 2,2,2-trifluoroacetate

Cat. No.: B2645848
CAS No.: 107326-29-4
M. Wt: 143.065
InChI Key: CCXHPPYZHXPNNG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylamino 2,2,2-trifluoroacetate can be synthesized through several methods. One common approach involves the reaction of methylamine with trifluoroacetic anhydride under controlled conditions. The reaction typically requires a solvent such as methanol and is carried out at low temperatures to ensure the stability of the product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated equipment to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methylamino 2,2,2-trifluoroacetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetic acid derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

Methylamino 2,2,2-trifluoroacetate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a reagent in biochemical assays and studies involving enzyme interactions.

    Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

    Industry: It is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methylamino 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable compound in drug design, where it can modulate the activity of target enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methylamino 2,2,2-trifluoroacetate is unique due to the presence of both the trifluoromethyl group and the amino group, which confer distinct chemical and biological properties. This combination makes it a versatile compound in various research and industrial applications .

Properties

IUPAC Name

methylamino 2,2,2-trifluoroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F3NO2/c1-7-9-2(8)3(4,5)6/h7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXHPPYZHXPNNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNOC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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